molecular formula C5H4O2S2 B1301497 3-Sulfanyl-2-thiophenecarboxylic acid CAS No. 90033-62-8

3-Sulfanyl-2-thiophenecarboxylic acid

Cat. No.: B1301497
CAS No.: 90033-62-8
M. Wt: 160.2 g/mol
InChI Key: GAJFGTARBDFRBV-UHFFFAOYSA-N
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Description

3-Sulfanyl-2-thiophenecarboxylic acid is a sulfur-containing organic compound with the molecular formula C5H4O2S2. It belongs to the class of thiophene derivatives, which are heterocyclic compounds containing a sulfur atom in a five-membered ring.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-Sulfanyl-2-thiophenecarboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as beta-lactamase, where it may act as an inhibitor . This interaction is crucial as it can influence the enzyme’s activity and, consequently, the biochemical pathways it regulates. Additionally, this compound may form covalent bonds with its target enzymes, leading to changes in their function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the activity of certain signaling pathways, leading to alterations in gene expression . These changes can impact cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, this compound may affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are critical for understanding the compound’s overall biochemical impact.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular processes, which are crucial for understanding its potential therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of signaling pathways . At higher doses, toxic or adverse effects may be observed . These effects can include cellular toxicity, organ damage, or systemic toxicity, depending on the dosage and duration of exposure . Understanding the dosage effects is essential for determining the therapeutic window and safety profile of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways . The compound can influence metabolic flux by modulating the activity of key metabolic enzymes . For example, it may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, thereby altering the levels of these metabolites within the cell . These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These proteins facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments . The distribution of this compound can influence its efficacy and toxicity, as it determines the concentration of the compound at its target sites . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is determined by various targeting signals and post-translational modifications . These signals direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects . For instance, this compound may be localized to the mitochondria, nucleus, or endoplasmic reticulum, depending on the presence of specific targeting sequences . The subcellular localization of the compound is crucial for understanding its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Sulfanyl-2-thiophenecarboxylic acid can be achieved through several methods. One common approach involves the reaction of thiophene-2-carboxylic acid with a sulfur source under specific conditions. For example, the reaction can be carried out using hydrogen sulfide gas in the presence of a catalyst such as iron(III) chloride. The reaction typically requires heating and an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. One such method could be the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of renewable feedstocks, can be explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-Sulfanyl-2-thiophenecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiol group (-SH) can be oxidized to form a sulfonic acid group (-SO3H) using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The carboxylic acid group (-COOH) can be reduced to an alcohol group (-CH2OH) using reducing agents like lithium aluminum hydride.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or amines

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, amines, and other nucleophiles.

Major Products Formed

    Oxidation: 3-Sulfonyl-2-thiophenecarboxylic acid.

    Reduction: 3-Sulfanyl-2-thiophenemethanol.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used

Scientific Research Applications

3-Sulfanyl-2-thiophenecarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives, which are important in the development of organic semiconductors and conductive polymers.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of beta-lactamase, an enzyme responsible for antibiotic resistance.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of materials with unique electronic and photophysical properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: Lacks the thiol group, making it less reactive in certain chemical reactions.

    3-Methylthiophene-2-carboxylic acid: Contains a methyl group instead of a thiol group, resulting in different chemical properties and reactivity.

    2-Thiophenecarboxylic acid: Similar structure but lacks the thiol group at the 3-position

Uniqueness

3-Sulfanyl-2-thiophenecarboxylic acid is unique due to the presence of both a thiol group and a carboxylic acid group in its structure. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various applications. Its ability to act as an enzyme inhibitor and its potential use in organic electronics further highlight its significance .

Properties

IUPAC Name

3-sulfanylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4O2S2/c6-5(7)4-3(8)1-2-9-4/h1-2,8H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAJFGTARBDFRBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1S)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363186
Record name 3-sulfanyl-2-thiophenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90033-62-8
Record name 3-sulfanyl-2-thiophenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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